N-[(3-nitrophenyl)methyl]cyclopropanamine
Overview
Description
N-[(3-nitrophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21448 g/mol . This compound features a cyclopropane ring attached to an amine group, which is further connected to a 3-nitrophenylmethyl group. The presence of the nitro group on the phenyl ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-nitrophenyl)methyl]cyclopropanamine typically involves the reaction of cyclopropanamine with 3-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-nitrophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or nitro derivatives.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
N-[(3-nitrophenyl)methyl]cyclopropanamine is utilized in several scientific research areas:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[(3-nitrophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The cyclopropane ring and amine group also contribute to the compound’s reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
N-[(3-nitrophenyl)methyl]cyclopropanamine can be compared with other similar compounds, such as:
N-[(4-nitrophenyl)methyl]cyclopropanamine: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.
N-[(2-nitrophenyl)methyl]cyclopropanamine: Nitro group in the ortho position, leading to different steric and electronic effects.
N-[(3-nitrophenyl)methyl]cyclobutanamine: Cyclobutane ring instead of cyclopropane, which can influence the compound’s stability and reactivity.
This compound stands out due to the unique combination of the cyclopropane ring and the nitro-substituted phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-nitrophenyl)methyl]cyclopropanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-3-1-2-8(6-10)7-11-9-4-5-9/h1-3,6,9,11H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSJEOSLGCHZPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405949 | |
Record name | N-[(3-nitrophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697305-95-6 | |
Record name | N-[(3-nitrophenyl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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